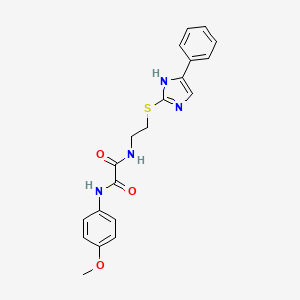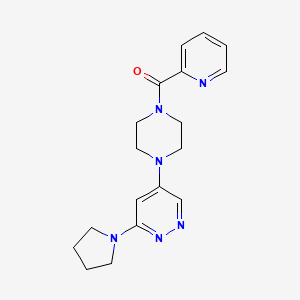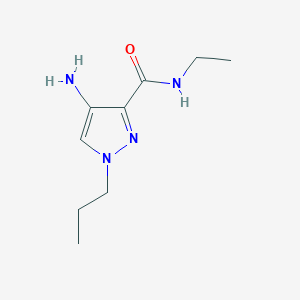![molecular formula C22H17N3O B2622253 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 1955554-08-1](/img/structure/B2622253.png)
2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile, also known as MNAO, is a novel compound that has gained significant attention in the scientific community due to its potential medical applications. MNAO is a heterocyclic compound that contains an oxazole ring, a naphthalene group, and a cyano group.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile. One of the areas of focus is the development of this compound as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Another area of focus is the development of this compound as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, which are involved in the pathogenesis of these diseases. Additionally, future studies can focus on improving the solubility and bioavailability of this compound, which can enhance its therapeutic potential.
In conclusion, this compound is a novel compound that has shown potential as a therapeutic agent for various diseases. The synthesis method of this compound involves a multistep process that includes the reaction of 4-methylbenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 1-naphthalenemethylamine, and the final step involves the reaction of the intermediate compound with potassium cyanide to produce this compound. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Future research can focus on the development of this compound as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile involves a multistep process that includes the reaction of 4-methylbenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 1-naphthalenemethylamine. The final step involves the reaction of the intermediate compound with potassium cyanide to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-(naphthalen-1-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-9-11-17(12-10-15)21-25-20(13-23)22(26-21)24-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-12,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLZMIGQFHFITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2622175.png)


![Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2622180.png)

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)


![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)

